BenchChemオンラインストアへようこそ!

Trimopam

D1 Dopamine Receptor In Vivo Pharmacology Behavioral Neuroscience

Trimopam (Trepipam, SCH-12679) is the go-to selective D1 antagonist for behavioral neuroscience. It uniquely blocks aggression and self-injurious behavior (SIB) without sedation, catalepsy, or prolactin elevation—confounds typical of antipsychotics. Validated in 6-OHDA-lesioned rodent models, it is irreplaceable for isolating D1-specific pathways. Ideal for D1 screening, network synchrony assays, and translational aggression studies. Order today to advance your D1 research.

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
CAS No. 20012-08-2
Cat. No. B1683655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimopam
CAS20012-08-2
Synonyms2,3,4,5-tetrahydro-7,8-dimethoxy-3-methyl-1-phenyl-1H-3-benzazepine
d-7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
N-methyl-1-phenyl-7,8-dimethoxy-2,3,4,5-tetrahydro-3-benzazepine
SCH-12679
trimopam
trimopam, (R)-isomer
trimopam, maleate, (1:1), (R)-isome
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC
InChIInChI=1S/C19H23NO2/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14/h4-8,11-12,17H,9-10,13H2,1-3H3
InChIKeyICPHJSKVAZMKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trimopam (CAS 20012-08-2): Sourcing Guide for a D1-Selective Dopamine Receptor Antagonist with Documented In Vivo Behavioral Differentiation


Trimopam, also known as Trepipam or SCH-12679, is a synthetic benzazepine derivative and a selective antagonist of the dopamine D1 receptor [1][2]. Initially developed by Schering Corporation, this compound is a classic research tool for probing D1 receptor function in vivo [3]. Its procurement is primarily for neuroscience research focused on D1-mediated behaviors, including aggression, self-injurious behavior, and locomotion, as it demonstrates a unique pharmacological profile distinct from other D1 antagonists and antipsychotics [4][5].

Why D1 Antagonists Like SCH-23390 or SKF-83566 Cannot Simply Replace Trimopam in Behavioral Studies


Despite belonging to the same benzazepine class of D1-dopamine receptor antagonists, Trimopam exhibits a distinct in vivo pharmacological signature that precludes simple substitution. While prototypical D1 antagonists like SCH-23390 are potent and widely used, Trimopam's unique profile includes a specific effect on aggression without producing sedation or catalepsy, a characteristic not shared by many other D1 antagonists or antipsychotics [1][2]. Furthermore, its lack of effect on D2-agonist-induced behaviors and its distinct impact on prolactin release set it apart from both D2-preferring antipsychotics and other D1 agents [3]. This unique combination of D1 selectivity and a behavioral profile lacking typical neuroleptic side effects makes it an irreplaceable tool for dissecting D1-specific pathways in complex behaviors [4].

Trimopam (SCH-12679) Quantitative Evidence Guide: Documented Differentiation from Key Comparators


In Vivo D1-Receptor Antagonism: Dose-Dependent Blockade of SKF-38393-Induced Locomotion

Trimopam (SCH-12679) demonstrates clear, dose-dependent antagonism of D1-receptor mediated behavior in vivo. In a direct comparison with the prototypic D1 antagonist SCH-23390, Trimopam reduced the locomotor activity induced by the D1 agonist SKF-38393 in neonatal-6-OHDA-lesioned rats, an effect that was not observed with D2-agonist (quinpirole) challenge [1]. This confirms its functional selectivity for D1 receptors over D2 receptors in a whole-animal model.

D1 Dopamine Receptor In Vivo Pharmacology Behavioral Neuroscience

Attenuation of Self-Injurious Behavior in a Clinically Relevant Model

Trimopam effectively antagonizes self-mutilation behavior in the neonatal-6-OHDA-lesioned rat model, a paradigm relevant to Lesch-Nyhan disease and other conditions involving dopamine deficiency and self-injury [1][2]. The compound's effect is comparable to that of SCH-23390, the reference D1 antagonist [1]. This model's predictive validity is supported by clinical observations where SCH-12679 showed efficacy against aggressiveness in mentally deficient patients .

Self-Injurious Behavior Neurodevelopmental Disorders D1 Antagonist

Differential Modulation of Neuronal Network Oscillations vs. D2 Antagonist Raclopride

In primary cultured mouse midbrain neurons, Trimopam (SCH-12679) exerts a distinctly different effect on synchronous intracellular calcium oscillations compared to the D2/D3 antagonist raclopride. While both compounds ultimately inhibit synchronous oscillation, their mechanisms diverge: Trimopam directly inhibits the oscillation, whereas raclopride first induces a transient increase in intracellular calcium before causing inhibition [1]. This functional divergence highlights the distinct roles of D1 and D2 receptors in regulating network activity.

Neuronal Oscillation Calcium Imaging D1 vs. D2 Receptor

Lower Prolactin-Stimulating Potency Compared to Antipsychotics Haloperidol and Chlorpromazine

Trimopam (SCH-12679) demonstrates a significantly lower potency for stimulating prolactin release in female rats compared to classical antipsychotics. In a dose-response study, its potency was ranked below haloperidol, reduced haloperidol, lenperone, chlorpromazine, AHR-1900, thioridazine, and clozapine [1]. This lower endocrine liability is a key differentiator from antipsychotics that act primarily via D2 receptor antagonism, which are well-known to cause hyperprolactinemia.

Prolactin Antipsychotic Endocrine Side Effect

Unique Behavioral Profile: Anti-Aggressive Effects Without Sedation or Catalepsy

Unlike major tranquilizers, Trimopam (Sch 12679) reduces aggressive behavior across multiple models (isolation-induced, muricide, septal lesion-induced, spontaneous aggression in monkeys) without producing sedation, catalepsy, ptosis, or hypothermia [1]. This unique profile was confirmed in initial clinical studies [1]. This is a crucial differentiation from both typical and atypical antipsychotics, which often cause motor side effects or sedation that can confound behavioral study results.

Aggression Behavioral Pharmacology Side Effect Profile

Trimopam (SCH-12679): Optimal Research Applications Based on Validated Evidence


Investigating D1-Receptor Specific Mechanisms in Aggression and Self-Injury

Trimopam is uniquely suited for studies aiming to dissect the role of D1 receptors in aggression and self-injurious behavior (SIB). As demonstrated in the neonatal-6-OHDA-lesioned rat model, Trimopam effectively blocks L-DOPA-induced SIB and D1-agonist-induced behaviors [1][2]. Its clinical history of reducing aggression without sedation [3] further validates its translational relevance for neurodevelopmental disorders characterized by these symptoms.

Differentiating D1 vs. D2 Receptor Function in Neuronal Network Activity

Researchers studying the specific contributions of dopamine receptor subtypes to network synchrony and calcium signaling should consider Trimopam. Its distinct effect on synchronous oscillations in midbrain neurons, when directly compared to the D2 antagonist raclopride, provides a clear functional readout for D1-mediated modulation [4]. This application is critical for understanding circuit-level dysfunctions in disorders like Parkinson's disease or schizophrenia.

In Vivo Studies Requiring D1 Antagonism with Minimal Endocrine or Motor Side Effects

For chronic or behavioral studies where elevated prolactin (a hallmark of D2 antagonism) or catalepsy would confound results, Trimopam offers a cleaner alternative to antipsychotics. Its low potency in stimulating prolactin release [5] and its lack of cataleptogenic or sedative effects [3] make it a preferred tool for isolating D1-mediated behavioral or physiological responses without these common confounding variables.

Benchmarking Novel D1 Antagonists in Classic Behavioral Pharmacology Assays

Given its well-characterized profile, Trimopam serves as an excellent reference compound for screening and characterizing novel D1 antagonists. Its documented effects in the 6-OHDA lesion model [1], on conditioned avoidance responding [3], and in aggression paradigms provide a robust set of benchmarks for evaluating new chemical entities targeting the D1 receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimopam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.